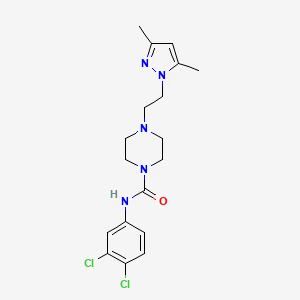

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl2N5O/c1-13-11-14(2)25(22-13)10-7-23-5-8-24(9-6-23)18(26)21-15-3-4-16(19)17(20)12-15/h3-4,11-12H,5-10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXVVRUZRHIWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features include:

- Piperazine ring : Known for its versatility in medicinal chemistry.

- Dichlorophenyl group : Often linked to enhanced biological activity.

- Pyrazole moiety : Associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and anxiety.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and cancer progression has been suggested.

- Antioxidant Activity : The pyrazole structure contributes to antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates the following pharmacological effects:

- Antidepressant Activity : Studies have shown that similar compounds can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or chronic pain.

- Anticancer Potential : Preliminary studies indicate that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines.

Data Table of Biological Activities

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of a similar piperazine derivative in a rat model. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory potential of pyrazole derivatives in a murine model of arthritis. The results showed a significant decrease in paw swelling and inflammatory markers, supporting the compound's therapeutic potential for inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and evaluation of various analogs related to N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide. These studies emphasize:

- Structure-Activity Relationship (SAR) : Identifying the influence of different substituents on biological activity.

- In vitro and In vivo Testing : Comprehensive testing across multiple models to validate efficacy and safety profiles.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Structural Similarities : Shares a piperazine-carboxamide backbone and a chlorophenyl group.

- Differences : Lacks the pyrazole moiety and has a single chlorine substitution (vs. 3,4-dichloro).

- Key Data : The piperazine ring adopts a chair conformation, with bond lengths comparable to the target compound. However, the absence of the pyrazole group likely reduces affinity for sigma receptors .

N-(Substituted Phenyl)-4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6, )

- Structural Features: Piperazine-carboxamide with quinazolinone instead of pyrazole. Substituents vary (e.g., 3-F, 4-Cl).

- Comparison: Activity: Quinazolinone derivatives are associated with kinase inhibition, whereas pyrazole-containing compounds (e.g., the target) may target sigma receptors. Physical Properties: Melting points range from 189.5–199.6°C for A2–A6, similar to the target compound (exact data unavailable) .

Sigma Receptor Ligands

BD1047 and BD1063 ()

- BD1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine.

- BD1063 : 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine.

- Comparison :

- Structural : Both feature 3,4-dichlorophenyl groups but lack the pyrazole and carboxamide moieties.

- Pharmacology : BD1047 is a sigma-1 antagonist, reversing (+)pentazocine-induced inhibition of dopamine release . The target compound’s pyrazole-ethyl-piperazine structure may enhance selectivity for sigma-2 receptors.

SR142801 ()

- Structure : Contains a 3,4-dichlorophenyl group attached to a piperidine ring.

- Comparison: Piperidine vs. piperazine core; SR142801 targets neurokinin receptors, highlighting how minor structural changes (e.g., ring saturation) alter receptor specificity .

Pyrazole-Containing Analogues

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g, )

- Structure : Piperazine-thiazole hybrid with a dichlorophenyl-ureido group.

- Comparison : The thiazole ring and urea linker contrast with the pyrazole-carboxamide in the target compound. Thiazole derivatives often exhibit antimicrobial activity, whereas pyrazole-piperazine structures are more common in CNS-targeted agents .

Receptor Binding and Functional Activity

- Sigma Receptors: The 3,4-dichlorophenyl group is critical for sigma receptor binding, as seen in BD1047 (Ki < 100 nM for sigma-1) .

- Dopamine Regulation : Similar to BD1047, the target compound may influence NMDA-stimulated dopamine release, but this requires empirical validation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.